molecular formula C14H9ClN4 B2873211 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile CAS No. 74413-96-0

2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile

Cat. No. B2873211
CAS RN: 74413-96-0
M. Wt: 268.7
InChI Key: JLULGJXCYHRHFH-UHFFFAOYSA-N
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Description

The compound “2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile” is a pyrazole derivative . Pyrazole derivatives are known for their wide range of biological applications . This particular compound has been used as a key starting material for the construction of a variety of novel heterocyclic moieties .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. One method involves the one-pot, three-component reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and ammonium acetate . Another method involves the use of hydrazide-hydrazone, namely, N’-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-cyanoacetohydrazide as a key starting material .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by elemental analysis, 1H-NMR, 13C-NMR, and UV-Visible spectral data . The crystal structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied . The reactions involve acylation, chlorination, and other processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula and weight. It also exhibits interesting photochromic behavior in the crystalline and solution phase .

Scientific Research Applications

Corrosion Inhibition

One notable application of pyrazolone derivatives, including those structurally similar to 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile, is in corrosion inhibition. A study showed that certain pyrazolone derivatives effectively inhibit corrosion in N80 steel, especially in acidic environments like 15% HCl. These derivatives also exhibited good performance in electrochemical and surface analysis, emphasizing their potential as corrosion inhibitors (Ansari et al., 2016).

Heterocyclic Synthesis

Pyrazolone derivatives are also vital in heterocyclic chemistry. Research demonstrates their utility in synthesizing various pyrazole, pyridine, and pyrimidine derivatives. These compounds find use in developing novel chemical entities with potential applications in pharmaceuticals and materials science (Fadda et al., 2012).

Antibacterial Activity

Certain pyrazolone derivatives exhibit significant antibacterial properties. A study on novel oxadiazoles derivatives, structurally related to the compound , found that these compounds displayed promising antibacterial activity against various bacterial strains. Such findings underscore the potential of these derivatives in developing new antibacterial agents (Rai et al., 2009).

Anticancer Properties

Pyrazolone derivatives have shown potential in anticancer research. A study on thiadiazoles and thiazoles incorporating a pyrazole moiety revealed that these compounds exhibited a concentration-dependent inhibitory effect on breast carcinoma cells. These findings highlight the possible use of pyrazolone derivatives in cancer treatment (Gomha et al., 2014).

Molluscicidal Activity

Research on pyrazole derivatives also extends to their use as molluscicides. Studies have shown that certain pyrazole derivatives, including those structurally akin to 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile, exhibit moderate molluscicidal activity against specific snail species. Such properties are crucial for controlling snail populations that are vectors for diseases like schistosomiasis (Abdelrazek et al., 2006).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its antitumor and antioxidant activities . Additionally, its photochromic properties could be further investigated for potential applications .

properties

IUPAC Name

2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c1-10-13(7-11(8-16)9-17)14(15)19(18-10)12-5-3-2-4-6-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLULGJXCYHRHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C#N)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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